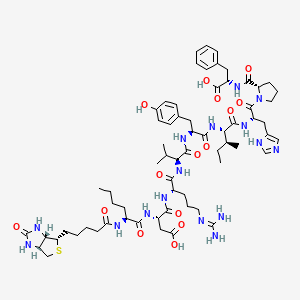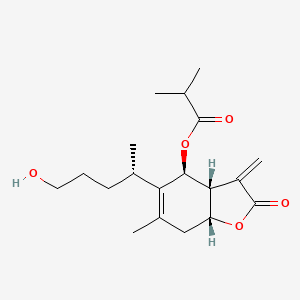
D-Galactose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-13C is a stable isotope-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-13C can be synthesized through the enzymatic conversion of uniformly labeled carbon-13 glucose to this compound using enzymes such as UDP-galactose-4’-epimerase . The reaction typically involves the use of UDP-glucose as a substrate, which is then converted to UDP-galactose, and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound involves the use of stable isotope-labeled glucose as a starting material. The process includes enzymatic reactions and purification steps to ensure high isotopic purity and yield . The final product is often characterized by techniques such as gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its isotopic enrichment and chemical structure .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to D-Galacturonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to D-Galactitol using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under various conditions.
Major Products
Oxidation: D-Galacturonic acid.
Reduction: D-Galactitol.
Substitution: Glycosides and other derivatives.
Scientific Research Applications
D-Galactose-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests to evaluate liver function and assess liver disease.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
D-Galactose-13C exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes such as galactokinase and galactose-1-phosphate uridyltransferase, which are involved in the conversion of galactose to glucose-1-phosphate . The labeled carbon-13 isotope allows for the tracking of these metabolic processes using NMR spectroscopy and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C: Another stable isotope-labeled sugar used in metabolic studies.
D-Galactose-2-13C: A variant of D-Galactose labeled at a different carbon position.
D-Galactose-13C6: A fully labeled form of D-Galactose with all six carbons labeled with carbon-13.
Uniqueness
D-Galactose-13C is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its use allows for precise tracking of galactose metabolism and offers insights into the biochemical pathways involving galactose .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-CERMPYPXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)




![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)



![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)



